molecular formula C21H22N4O2S2 B6423917 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 852696-88-9

2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No. B6423917
CAS RN: 852696-88-9
M. Wt: 426.6 g/mol
InChI Key: RCALNFZPQQHDBJ-UHFFFAOYSA-N
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Description

The compound “2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a thiazole ring, a sulfanyl group, a piperazine ring, and a ketone group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature to yield a related compound .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy are commonly used for this purpose .

properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-27-17-7-5-16(6-8-17)18-14-28-21(23-18)29-15-20(26)25-12-10-24(11-13-25)19-4-2-3-9-22-19/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCALNFZPQQHDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one

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